molecular formula C18H26BrNO2 B8167005 tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate

tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate

Cat. No.: B8167005
M. Wt: 368.3 g/mol
InChI Key: NSNSHCOPSUDRLP-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate is a sophisticated small molecule designed for advanced pharmaceutical and agrochemical research. It integrates two highly valuable functional groups: a brominated aromatic ring and a tert-butoxycarbonyl (Boc)-protected amine, making it a versatile synthetic intermediate . The Boc protecting group provides exceptional stability across a wide range of synthetic conditions, including exposure to bases and nucleophiles, and can be cleanly removed under mild acidic conditions to reveal the amine for further diversification . The bromine atom on the aromatic ring serves as an excellent handle for structural elaboration via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination . This allows researchers to efficiently construct complex carbon-carbon and carbon-heteroatom bonds, making the compound a pivotal building block for generating diverse compound libraries in drug discovery programs. The inclusion of a cyclopentyl group on the carbamate nitrogen enhances the molecular complexity and can be critical for fine-tuning the steric and lipophilic properties of the final molecule, potentially improving its interaction with biological targets and its overall metabolic stability . This strategic combination of features makes this compound a powerful synthon for the synthesis of novel therapeutic agents and complex natural product analogs. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-cyclopentylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrNO2/c1-13-11-14(9-10-16(13)19)12-20(15-7-5-6-8-15)17(21)22-18(2,3)4/h9-11,15H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNSHCOPSUDRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Anhydride-Mediated Protection

The most common method employs Boc anhydride under basic or catalytic conditions. Experimental data from analogous systems (Table 1) reveal optimal yields (80–89%) when using nanoporous titania catalysts (TiO₂-Pr-SO₃H) in solvent-free conditions. For instance:

This method minimizes side reactions (e.g., N-alkylation) and simplifies purification.

Solvent-Dependent Approaches

In toluene at 70°C, Boc protection achieves 83% yield but requires extended reaction times (12–24 h). The protocol involves:

This method suits thermally stable substrates but risks decomposition of sensitive electrophiles.

Green Chemistry Protocols

Room-temperature Boc protection in solvent-free conditions achieves 81% yield within 3 hours. The absence of solvents reduces waste, aligning with green chemistry principles.

Regioselective Functionalization and Mechanistic Considerations

Directed Ortho Metalation (DoM)

The Boc group directs lithiation at the ortho position, enabling bromine retention at C4 and methyl group introduction at C3. Computational studies suggest precomplexation between the Boc group and organolithium bases (e.g., LDA) facilitates deprotonation. For example:

This pathway is critical for installing substituents while preserving the bromine atom.

Autocatalysis and Aggregation Effects

Mixed aggregates (e.g., LDA–ArLi dimers) enhance reaction rates via autocatalysis. Kinetic studies of carbamate metalation reveal rate-limiting steps involving aggregate dissociation, underscoring the importance of solvent (THF) and temperature (−78°C).

Comparative Analysis of Synthetic Routes

Table 1 summarizes optimized conditions for Boc protection:

MethodCatalyst/SolventTemp (°C)Time (h)Yield (%)
Nanoporous TitaniaNeat200.5889
Toluene RefluxToluene701283
Green ChemistryNeat20381
NaH/THFTHFReflux1.580

The nanoporous titania method outperforms others in efficiency and yield, though NaH/THF remains viable for large-scale synthesis.

Challenges and Side Reactions

Steric Hindrance

The cyclopentyl group impedes Boc protection, necessitating excess Boc anhydride (1.2–1.5 equiv) to drive reactions to completion.

Competing N-Alkylation

In NaH-mediated reactions, residual alkyl halides may alkylate the amine, requiring meticulous purification (e.g., silica gel chromatography) .

Chemical Reactions Analysis

tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding interactions with biological targets .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Ring

a. Halogen and Alkyl Substituents

  • tert-Butyl N-((4-Bromo-3-methylphenyl)methyl)carbamate (41f): Structure: Lacks the cyclopentyl group but shares the 4-bromo-3-methylbenzyl motif. Synthesis: Prepared via reductive amination followed by Boc protection, purified by column chromatography (EtOAc/hexanes) .
  • tert-Butyl (2-Bromo-3-fluorobenzyl)carbamate :
    • Structure : Bromo and fluoro substituents at positions 2 and 3 on the benzyl ring.
    • Synthesis : Involves Pd-catalyzed cascade reactions (56.6% yield), highlighting the impact of electron-withdrawing fluorine on reaction efficiency .
    • Comparison : Fluorine increases electrophilicity compared to methyl, altering reaction pathways and intermediate stability.

b. Methoxy and Amino Substituents

  • tert-Butyl (4-((2-Bromobenzyl)amino)cyclohexyl)carbamate: Structure: Cyclohexyl ring with a 2-bromobenzylamino group. Properties: Molecular weight 383.32 g/mol, 97% purity. The amino group introduces basicity, affecting solubility and hydrogen-bonding capacity . Contrast: Cyclohexyl vs. cyclopentyl alters ring strain and conformational flexibility.

Cyclic Substituent Variations

a. Cyclopentyl vs. Cyclohexyl Derivatives

  • tert-Butyl (3-Oxocyclopentyl)carbamate :
    • Structure : Cyclopentyl with a ketone group.
    • Properties : Molecular weight 199.25 g/mol, Log S = -1.9 (poor aqueous solubility), and moderate CYP enzyme inhibition. The ketone enhances polarity but reduces metabolic stability .
    • Comparison : The absence of a benzyl ring simplifies the structure but limits applications in aromatic coupling reactions.

b. Cyclic Amino Derivatives

  • tert-Butyl ((1-Amino-4-methoxycyclohexyl)methyl)carbamate (296): Structure: Cyclohexyl with methoxy and amino groups. Synthesis: Derived from 1-(aminomethyl)-4-methoxycyclohexanamine, emphasizing the role of methoxy in directing regioselective reactions . Key Difference: Methoxy groups improve solubility but may hinder steric access in catalytic reactions.

Functional Group Modifications

  • tert-Butyl (3-(Benzyloxy)-4-methylphenyl)carbamate :
    • Structure : Benzyloxy and methyl substituents on the phenyl ring.
    • Properties : Molecular weight 313.39 g/mol. The benzyloxy group introduces an ether linkage, increasing hydrophobicity and stability under acidic conditions .
    • Contrast : Benzyloxy vs. bromine alters electronic effects (electron-donating vs. withdrawing), impacting reactivity in metal-catalyzed reactions.

Data Tables

Table 2: Physicochemical and Bioactive Properties

Compound Name Log S Solubility (mg/mL) CYP Inhibition Key Functional Impact
tert-Butyl (3-oxocyclopentyl)carbamate -1.9 0.57 Moderate Polar ketone, metabolic instability
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate N/A N/A N/A High purity (97%), amino group basicity

Biological Activity

Chemical Identity

  • IUPAC Name: tert-butyl (4-bromo-3-methylbenzyl)(cyclopentyl)carbamate
  • CAS Number: 1220039-91-7
  • Molecular Formula: C13H18BrN2O2
  • Molecular Weight: 300.2 g/mol
  • Purity: 98.00%

This compound is a carbamate derivative characterized by its unique structure, which potentially contributes to its biological activity.

The biological activity of tert-butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate these targets, leading to various biological effects, including enzyme inhibition and receptor modulation. However, detailed mechanisms are still under investigation.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:

  • Anticancer activity : Compounds in the same class have shown promise in inhibiting cancer cell proliferation.
  • Enzyme inhibition : Potential interactions with enzymes critical for various metabolic pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluating the anticancer properties of similar carbamate derivatives reported that they inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways activated by this compound are yet to be fully elucidated but may involve modulation of the MAPK/ERK pathway.
  • Enzyme Interaction Studies :
    • Research has shown that similar compounds can act as inhibitors of key enzymes involved in cancer metabolism, such as proteases and kinases. The potential for this compound to interact with these enzymes warrants further investigation.

Comparative Analysis of Biological Activity

Compound NameCAS NumberBiological ActivityReference
This compound1220039-91-7Potential anticancer activity; enzyme inhibition
Similar Carbamate Derivative AXXXXXXInhibits cancer cell proliferation
Similar Carbamate Derivative BYYYYYYInduces apoptosis in T-cell leukemia

Q & A

Q. What are the recommended storage conditions and handling protocols for tert-butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate to ensure compound integrity?

Methodological Answer:

  • Storage: Maintain the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at 20–25°C. Avoid humidity and direct sunlight, as tert-butyl carbamates are prone to hydrolysis and photodegradation .
  • Handling: Use a fume hood with local exhaust ventilation. Wear nitrile gloves, lab coats, and chemical goggles. For powder handling, employ P95 respirators to mitigate inhalation risks. Conduct regular air quality checks using gas detectors .

Q. What synthetic methodologies are effective for preparing this compound, and how can purity be optimized?

Methodological Answer:

  • Synthesis: Use a two-step approach:

Amine Coupling: React 4-bromo-3-methylbenzyl bromide with cyclopentylamine in dichloromethane (DCM) with triethylamine (TEA) as a base (0–5°C, 12 h).

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF)/water under Schotten-Baumann conditions (room temperature, 6 h) .

  • Purification: Isolate the product via flash chromatography (silica gel, hexane/EtOAc 7:3 → 1:1 gradient). Recrystallize from ethanol/water (70:30) to achieve >95% purity. Confirm by ¹H NMR (Boc tert-butyl singlet at δ 1.4 ppm) and LC-MS (expected [M+H]⁺ ~380–400 m/z) .

Q. How can researchers assess the hydrolytic stability of this carbamate under varying pH conditions?

Methodological Answer:

  • Experimental Design: Prepare buffered solutions (pH 2, 7, 10) and incubate the compound at 37°C (0.1 mg/mL). Monitor degradation via HPLC at 0, 6, 12, 24, and 48 h.
  • Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Compare degradation rates to structurally similar carbamates, noting accelerated hydrolysis in acidic conditions due to Boc group lability .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for multi-gram synthesis?

Methodological Answer:

  • Optimization Strategies:
  • Replace THF with acetonitrile to enhance Boc protection efficiency (higher dielectric constant improves reactivity).
  • Use flow chemistry for amine coupling (residence time 30 min, 50°C) to reduce side reactions.
  • Implement in-line FTIR to monitor reaction progress and automate quenching .
    • Scale-Up: Conduct safety assessments for exothermic steps (e.g., Boc₂O addition) using reaction calorimetry. Pilot at 10-g scale with 85% yield target .

Q. What analytical techniques are most effective for resolving stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

  • Chiral Analysis:
  • HPLC: Use a Chiralpak® IC column (hexane:isopropanol 85:15, 1 mL/min) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy.
  • X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., dibenzoyl tartaric acid) to determine absolute configuration .
    • Dynamic NMR: Perform variable-temperature ¹H NMR in DMSO-d₆ to detect atropisomerism in the benzyl-cyclopentyl moiety .

Q. How does the bromo substituent influence reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Reactivity Screening: Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 eq), and K₂CO₃ in DMF/H₂O (80°C, 12 h). Monitor conversion by TLC.
  • Mechanistic Insight: The electron-withdrawing bromo group enhances oxidative addition efficiency but may require ligand tuning (e.g., XPhos) for sterically hindered partners. Compare with chloro analogs (slower kinetics) .

Q. What strategies mitigate competing side reactions during functionalization of the carbamate group?

Methodological Answer:

  • Selective Deprotection: Use TFA/DCM (1:4 v/v, 0°C, 1 h) for Boc removal while preserving the cyclopentyl carbamate. Quench with cold NaHCO₃ to neutralize acid.
  • In Situ Protection: Temporarily mask reactive amines with Fmoc groups during benzyl bromide substitutions to prevent nucleophilic attack on the carbamate .

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